molecular formula C29H28N2O7 B1676866 Muraglitazar CAS No. 331741-94-7

Muraglitazar

Cat. No. B1676866
M. Wt: 516.5 g/mol
InChI Key: IRLWJILLXJGJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Muraglitazar, also known as Pargluva, is a dual peroxisome proliferator-activated receptor agonist with affinity to PPARα and PPARγ .


Synthesis Analysis

Muraglitazar is an oxybenzylglycine, nonthiazolidinedione peroxisome proliferator–activated receptor (PPAR) α/γ agonist . The structural elucidation of the human oxidative metabolites of muraglitazar was achieved through the use of a combination of microbial bioreactors, NMR and accurate mass analyses, and organic synthesis .


Molecular Structure Analysis

Muraglitazar belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes .


Chemical Reactions Analysis

Muraglitazar treatment modulates the expression of PPAR target genes in white adipose tissue and liver . It was nongenotoxic in the standard battery of genotoxicity studies .


Physical And Chemical Properties Analysis

Muraglitazar has a molecular weight of 516.54 and a chemical formula of C29H28N2O7 . It shows potent activity in vitro at human PPARα (EC50 = 320 nM) and PPARγ (EC50 = 110 nM) .

Scientific Research Applications

Dual Peroxisome Proliferator-Activated Receptor Activation

Muraglitazar has been identified as a novel dual (alpha/gamma) peroxisome proliferator-activated receptor (PPAR) activator. This characteristic makes it a significant compound in the study of diabetes and other metabolic abnormalities. In research conducted on genetically obese diabetic db/db mice, muraglitazar showed antidiabetic properties and influenced the expression of PPAR target genes in white adipose tissue and liver. This suggests its potential in modulating key metabolic pathways (Harrity et al., 2006).

Impact on Glucose and Lipid Levels

Muraglitazar has demonstrated efficacy in lowering glucose, insulin, triglycerides, and free fatty acids in animal models. This indicates its utility in addressing both hyperglycemia and associated lipid abnormalities, which are critical factors in the management of diabetes and related metabolic disorders (Devasthale et al., 2005).

Effects on Pancreatic Insulin Content

In studies involving db/db mice, muraglitazar treatment has shown to preserve pancreatic insulin content. This aspect is particularly significant in diabetes research, as maintaining or enhancing insulin production is a crucial goal in diabetes treatment and management (Harrity et al., 2006).

Investigation of Metabolic Pathways

The study of muraglitazar has also contributed to a better understanding of metabolic pathways in diseases like diabetes. For instance, its ability to modulate the expression of genes related to adipogenesis and fatty acid oxidation in mice provides valuable insights into the complex metabolic changes associated with diabetes and obesity (Mittra et al., 2007).

Exploration of Novel Therapeutic Classes

Muraglitazar represents a new class of drugs targeting dual PPARs (alpha and gamma subtypes), which has opened avenues for the development of innovative therapeutic strategies for managing type 2 diabetes and associated metabolic disorders (Kirwin & Van Amburgh, 2005).

properties

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWJILLXJGJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057719
Record name Muraglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis.
Record name Muraglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Muraglitazar

CAS RN

331741-94-7
Record name Muraglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331741-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muraglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muraglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Muraglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MURAGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muraglitazar
Reactant of Route 2
Muraglitazar
Reactant of Route 3
Muraglitazar
Reactant of Route 4
Reactant of Route 4
Muraglitazar
Reactant of Route 5
Muraglitazar
Reactant of Route 6
Muraglitazar

Citations

For This Compound
2,110
Citations
JB Buse, CJ Rubin, R Frederich… - Clinical Therapeutics, 2005 - Elsevier
… treatment groups were 1.1 kg for muraglitazar 2.5 mg, 2.1 kg for muraglitazar 5 mg, and −… muraglitazar 5-mg group. CONCLUSION:: In this study, 24 weeks of treatment with muraglitazar …
Number of citations: 125 www.sciencedirect.com
M Fernandez, A Gastaldelli, C Triplitt… - Diabetes, Obesity …, 2011 - Wiley Online Library
… In the present study we examined the effect of muraglitazar, a dual PPARγ/PPARα agonist, on tissue (muscle, liver, adipose) sensitivity to insulin, β cell function, fat topography and lipid …
Number of citations: 19 dom-pubs.onlinelibrary.wiley.com
SE Nissen, K Wolski, EJ Topol - Jama, 2005 - jamanetwork.com
… A high rate of edema and CHF with high doses of muraglitazar was observed early in … muraglitazar doses of 5 mg/d or less. This analysis yielded 2374 patients exposed to muraglitazar …
Number of citations: 692 jamanetwork.com
DM Kendall, CJ Rubin, P Mohideen, JM Ledeine… - Diabetes …, 2006 - Am Diabetes Assoc
… patients (five with muraglitazar and two with … muraglitazar group and one from perforated duodenal ulcer in the pioglitazone group. CONCLUSIONS—We found that 5 mg muraglitazar …
Number of citations: 187 diabetesjournals.org
CJ Rubin, K Viraswami-Appanna… - … and Vascular Disease …, 2009 - journals.sagepub.com
… : muraglitazar 0.5 mg and 1.5 mg were titrated to 5 mg, muraglitazar 5 mg to 10 mg, muraglitazar 10 mg … between muraglitazar 1.5, 5, 10, and 20 mg versus muraglitazar 0.5 mg for HbA …
Number of citations: 14 journals.sagepub.com
T Harrity, D Farrelly, A Tieman, C Chu, L Kunselman… - Diabetes, 2006 - Am Diabetes Assoc
… Muraglitazar binds with high affinity to both human PPARγ and … We assessed the effects of muraglitazar treatment on diabetes and … Furthermore, we assessed the effects of muraglitazar …
Number of citations: 91 diabetesjournals.org
CR Waites, MA Dominick, TP Sanderson… - Toxicological …, 2007 - academic.oup.com
… Muraglitazar was nongenotoxic in the standard battery of … Muraglitazar had no effects on reproductive function in male … present the overall nonclinical toxicity profile of muraglitazar. …
Number of citations: 48 academic.oup.com
PV Devasthale, S Chen, Y Jeon, F Qu… - Journal of Medicinal …, 2005 - ACS Publications
Muraglitazar/BMS-298585 (2) has been identified as a non-thiazolidinedione PPAR α/γ dual agonist that shows potent activity in vitro at human PPARα (EC 50 = 320 nM) and PPARγ (…
Number of citations: 140 pubs.acs.org
EL Paukkeri, T Leppänen… - Arthritis …, 2013 - arthritis-research.biomedcentral.com
… muraglitazar. Since the immunoregulatory effects of PPARα and PPARγ are somewhat different, we wanted to study whether muraglitazar … the effects of muraglitazar on the activation of …
VP Hosagrahara, VP Hosagrahara, G Chandrasena… - Xenobiotica, 2006 - Taylor & Francis
… of muraglitazar ranged from 64 to 88%, and in the dog oral bioavailability was approximately 18%. The systemic clearance values of muraglitazar … Muraglitazar appears to be distributed …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.